molecular formula C23H14N4O2 B15214081 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 89058-97-9

4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile

Cat. No.: B15214081
CAS No.: 89058-97-9
M. Wt: 378.4 g/mol
InChI Key: USMBGTYUMBWOJM-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrophenyl group, two phenyl groups, and a carbonitrile group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium, platinum, nickel.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrimidines: Electrophilic substitution reactions produce various substituted pyrimidines.

Scientific Research Applications

4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylchloroformate: Shares the nitrophenyl group but differs in its functional groups and reactivity.

    2,6-Diphenylpyrimidine Derivatives: Similar core structure but with different substituents, leading to varied chemical and biological properties.

Uniqueness

4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile is unique due to the combination of its nitrophenyl, diphenyl, and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

89058-97-9

Molecular Formula

C23H14N4O2

Molecular Weight

378.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H14N4O2/c24-15-20-21(16-7-3-1-4-8-16)25-23(18-9-5-2-6-10-18)26-22(20)17-11-13-19(14-12-17)27(28)29/h1-14H

InChI Key

USMBGTYUMBWOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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